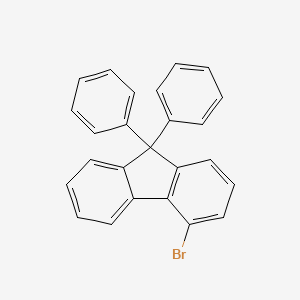

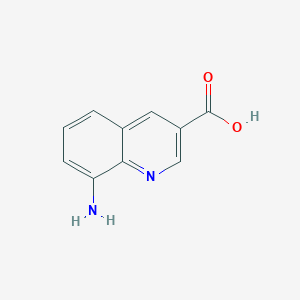

![molecular formula C13H19IN2O3 B1375880 Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- CAS No. 669077-51-4](/img/structure/B1375880.png)

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Übersicht

Beschreibung

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (hereafter referred to as benzamide) is an organic compound that has a wide range of applications in chemistry and biology. It is a member of the amide family of compounds and is a useful tool for the synthesis and study of many organic compounds. In addition to its use in organic synthesis, benzamide has been used in a wide range of scientific research applications, including biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and High-Yield Production : A study by Bobeldijk et al. (1990) discusses a simple and high-yield synthesis method for (S)-BZM and (R)-BZM, which are precursors for (S)-123I-IBZM, used in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).

Medical Imaging Applications : Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in visualizing primary breast tumors in humans, highlighting its potential in medical imaging, particularly in identifying tumors through their preferential binding to sigma receptors (Caveliers et al., 2002).

Melanoma Imaging and Therapy : Eisenhut et al. (2000) conducted research on radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, identifying compounds with high melanoma uptake and tissue selectivity, important for imaging and potentially treating melanoma metastases (Eisenhut et al., 2000).

Neuroleptic Activity : A study by Iwanami et al. (1981) on benzamides of N,N-disubstituted ethylenediamines revealed their potential as neuroleptics, which could be used for treating psychosis (Iwanami et al., 1981).

Dopamine Receptor Imaging : Research on substituted benzamides as brain dopamine receptor imaging agents was conducted by Chang et al. (1992), highlighting their application in imaging brain dopamine D2 receptors (Chang et al., 1992).

Inhibition of Nitric Oxide Production : Kim et al. (2009) isolated new benzamide derivatives from Limonia acidissima, which showed potent inhibition of nitric oxide production, a crucial factor in various inflammatory and neurodegenerative diseases (Kim et al., 2009).

Radioligand Development : Cardoso and Pradelles (1982) described the preparation of a radioligand for radioimmunoassay of sulpiride-related compounds, highlighting the use of benzamides in developing diagnostic tools (Cardoso & Pradelles, 1982).

Molecular Imaging and Therapeutics : Oltmanns et al. (2009) reviewed the use of benzamides as carriers for radioisotopes, metals, cytotoxic agents, and enzyme inhibitors, emphasizing their role in imaging melanoma and as potential therapeutic agents (Oltmanns et al., 2009).

Radioiodination for Melanoma Imaging : Kandil et al. (2016) discussed the synthesis and radioiodination of a new benzamide derivative for melanoma imaging, providing insights into targeted cancer diagnosis and treatment (Kandil et al., 2016).

Safety And Hazards

The safety data sheet for Benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling . In case of exposure or concern, medical attention or advice should be sought .

Eigenschaften

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IN2O3/c14-12-3-1-11(2-4-12)13(17)16-6-8-19-10-9-18-7-5-15/h1-4H,5-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIVGOHWDNABOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOCCOCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80791964 | |

| Record name | N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80791964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- | |

CAS RN |

669077-51-4 | |

| Record name | N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80791964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)

![6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl](/img/structure/B1375802.png)

![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)

![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)